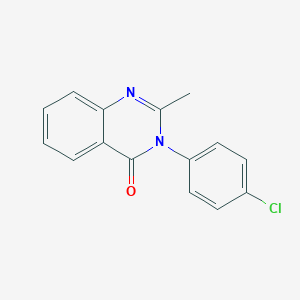
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one
概要
説明
“2-Methyl-3-(4-chlorophenyl)quinazolin-4-one” is a quinazoline derivative . Quinazoline derivatives are heterocyclic compounds that have drawn attention due to their wide range of biopharmaceutical activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A general method for the synthesis of substituted 2-methyl-3-amino–quinazolin-4(3H)ones has been reported .Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(4-chlorophenyl)quinazolin-4-one” can be analyzed using spectroscopy methods . The structure of quinazoline derivatives is considered a privileged structure in medicinal chemistry due to its wide spectrum of biological properties .Chemical Reactions Analysis
Quinazoline derivatives have been synthesized from their corresponding Schiff bases derivatives . The most active compound has substitution at the aryl ring of quinazolinone by an electron-releasing group, which results in increased antiepileptic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-(4-chlorophenyl)quinazolin-4-one” can be analyzed using various methods. For example, it is a pale yellow solid with a melting point of 252–254 °C .科学的研究の応用
Synthesis of Pyrazoles
This compound has been used in the synthesis of 1,3,5-trisubstituted-1H-pyrazoles . The synthesis was developed via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .
Fluorescence Properties
The synthesized 1,3,5-trisubstituted-1H-pyrazoles show from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone . This indicates that the compound could have potential applications in fluorescence-based technologies.
Metal Ion Detection
The compound has been used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection . This suggests its potential use in analytical chemistry for the detection and quantification of specific metal ions.
Nonlinear Optics
A first principles study of the compound confirmed its potential applications in nonlinear optics . The static and dynamic polarizability of the compound are found to be many-fold higher than that of urea .
Second Harmonic Generation
The compound has been studied for its second harmonic generation properties at five different characteristic wavelengths . The values of the titled molecule are found to be 56 times higher than the standard urea molecule .
Third Harmonic Generation
The compound has also been studied for its third harmonic generation properties . The values of the titled molecule are found to be 158 times higher than the standard urea molecule .
作用機序
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some compounds act as antagonists or inverse agonists at certain receptors .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
A similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, has been reported to reverse depressive-like behavior induced by acute restraint stress in mice, suggesting a potential neuroprotective effect .
Action Environment
For instance, triclocarban, a compound with a chlorophenyl group, is a white powder that is insoluble in water .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVPWZBQQSFPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33167-09-8 (hydrochloride) | |
| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10170546 | |
| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
CAS RN |
1788-93-8 | |
| Record name | 3-(4-Chlorophenyl)-2-methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(4-chlorophenyl)quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



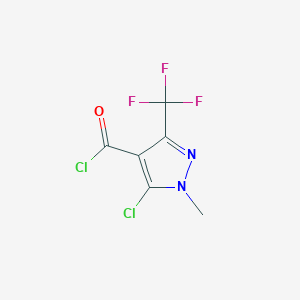
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)

![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
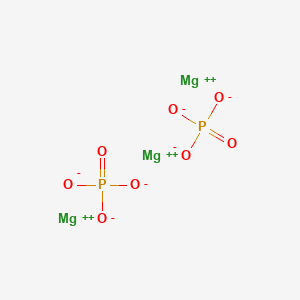

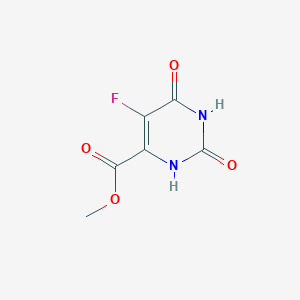


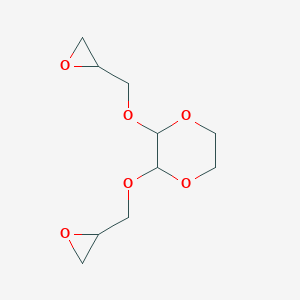

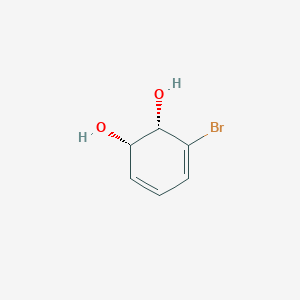
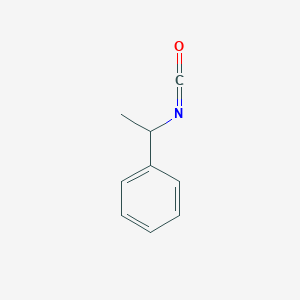
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)